D8-Mmad
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D8-MMAD involves the deuteration of Monomethyl Dolastatin 10. This process typically includes the incorporation of deuterium atoms into the molecular structure of MMAD. The deuteration is achieved through a stable oxime-ligation process, which yields nearly homogenous antibody-drug conjugates with a drug-to-antibody ratio of approximately 2.0 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
D8-MMAD undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
Scientific Research Applications
D8-MMAD has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying microtubule dynamics and developing new chemical entities.
Biology: Employed in cell biology research to investigate the mechanisms of cell division and apoptosis.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy. .
Industry: Utilized in the pharmaceutical industry for the production of advanced therapeutic agents.
Mechanism of Action
D8-MMAD exerts its effects by disrupting microtubule dynamics. It binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets of this compound include tubulin and other proteins involved in microtubule formation and stability .
Comparison with Similar Compounds
Similar Compounds
Monomethyl Dolastatin 10: The non-deuterated form of D8-MMAD, also a potent microtubule disruptor.
Monomethylauristatin E: Another microtubule disruptor used in the development of antibody-drug conjugates.
Monomethylauristatin F: Similar to Monomethylauristatin E, used in ADC development
Uniqueness of this compound
This compound is unique due to its deuterated structure, which enhances its stability and pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in the development of more effective and stable therapeutic agents.
Properties
Molecular Formula |
C41H66N6O6S |
---|---|
Molecular Weight |
779.1 g/mol |
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1/i4D3,5D3,26D,35D |
InChI Key |
BLUGYPPOFIHFJS-JVNODLFUSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Isomeric SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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